molecular formula C18H15N3O3 B11080643 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11080643
M. Wt: 321.3 g/mol
InChI Key: BXOYHSDEKOVJHH-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidine-2,5-dione structure with a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Attachment of the pyrrolidine-2,5-dione: This step might involve the reaction of the benzimidazole derivative with a suitable pyrrolidine-2,5-dione precursor under specific conditions.

    Introduction of the methoxyphenyl group: This could be done via a substitution reaction where the methoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or methoxyphenyl moieties.

    Reduction: Reduction reactions could potentially modify the benzimidazole ring or the pyrrolidine-2,5-dione structure.

    Substitution: Various substitution reactions could occur, especially involving the methoxy group or the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their diverse biological activities.

    Pyrrolidine-2,5-dione derivatives: Often used in medicinal chemistry.

    Methoxyphenyl compounds: Common in various pharmacologically active molecules.

Uniqueness

The uniqueness of 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Biological Activity

Overview

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This molecule features a benzimidazole moiety, a methoxyphenyl group, and a pyrrolidine-2,5-dione structure, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15N3O3\text{C}_{18}\text{H}_{15}\text{N}_3\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The benzimidazole ring is known for its role in enzyme inhibition and receptor modulation, while the pyrrolidine structure may enhance binding affinity and specificity towards biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising results against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:

CompoundTarget BacteriaMIC (μg/mL)
3gPseudomonas aeruginosa0.25
3eKlebsiella pneumoniae2
3hEnterococcus faecalis2
3bCandida albicans0.25
3gAspergillus fumigatus2

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar benzimidazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Studies

  • Antibacterial Screening : A study evaluated several derivatives against clinical pathogens, revealing that compounds with the benzimidazole structure exhibited notable antibacterial properties. The most effective compound showed an MIC lower than standard antibiotics like ciprofloxacin .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to specific protein targets associated with bacterial resistance mechanisms. The results indicated that certain derivatives had higher binding affinities compared to established antimicrobial agents .

Research Findings

Research has consistently shown that modifications to the benzimidazole or phenyl groups can significantly affect biological activity. For example, introducing different substituents on the methoxyphenyl group has been linked to enhanced antimicrobial and anticancer activities.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15N3O3/c1-24-13-8-6-12(7-9-13)21-17(22)10-16(18(21)23)20-11-19-14-4-2-3-5-15(14)20/h2-9,11,16H,10H2,1H3

InChI Key

BXOYHSDEKOVJHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43

Origin of Product

United States

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